N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in CNS Applications
The chemical compound N-(2-chlorobenzyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide and its derivatives have been explored for their potential applications in scientific research, particularly in the context of central nervous system (CNS) depressant activity. One study highlighted the synthesis of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives, which were characterized by spectral data and screened for CNS depressant activity, showing marked sedative action in some compounds (Manjunath et al., 1997).
Anticonvulsant Properties
Another line of research focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. These derivatives were synthesized and their interaction with anticonvulsant biotargets was studied using molecular docking methods. The in vivo evaluation using a pentylenetetrazole-induced seizure model in rats indicated that some compounds, particularly the 4-bromophenyl acetamide, showed significant anticonvulsant activity, extending the latency period and reducing the duration and severity of seizures (Severina et al., 2020).
Anti-Inflammatory and Analgesic Agents
Research has also been conducted on novel benzodifuranyl derivatives, including those derived from visnaginone and khellinone, for their potential as anti-inflammatory and analgesic agents. These compounds were synthesized and evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and significant analgesic and anti-inflammatory effects, with some compounds exhibiting higher efficacy than standard drugs (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Furthermore, studies have investigated the antimicrobial potential of pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant efficacy compared to reference drugs (Hossan et al., 2012).
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3S/c1-4-7-14-11-24-19-17(20(28)26(3)21(29)25(19)2)18(14)30-12-16(27)23-10-13-8-5-6-9-15(13)22/h5-6,8-9,11H,4,7,10,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYCXSURZNLLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)NCC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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